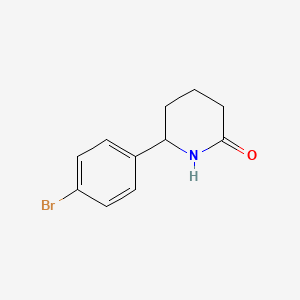6-(4-Bromophenyl)piperidin-2-one
CAS No.: 267880-78-4
Cat. No.: VC5108437
Molecular Formula: C11H12BrNO
Molecular Weight: 254.127
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 267880-78-4 |
|---|---|
| Molecular Formula | C11H12BrNO |
| Molecular Weight | 254.127 |
| IUPAC Name | 6-(4-bromophenyl)piperidin-2-one |
| Standard InChI | InChI=1S/C11H12BrNO/c12-9-6-4-8(5-7-9)10-2-1-3-11(14)13-10/h4-7,10H,1-3H2,(H,13,14) |
| Standard InChI Key | SFPGNDANMWJZEN-UHFFFAOYSA-N |
| SMILES | C1CC(NC(=O)C1)C2=CC=C(C=C2)Br |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s core structure consists of a six-membered piperidine ring with a ketone moiety at position 2 and a 4-bromophenyl group at position 6. The bromine atom on the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions . The IUPAC name, 6-(4-bromophenyl)piperidin-2-one, reflects this substitution pattern, while its SMILES notation () provides a standardized representation of atomic connectivity .
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
A computed molecular polarity score (TPSA) of 32.7 Ų suggests moderate hydrophilicity, balanced by the aromatic bromophenyl group’s hydrophobic contribution . Quantum mechanical calculations predict a planar conformation for the piperidin-2-one ring, stabilized by intramolecular hydrogen bonding between the amide hydrogen and the ketone oxygen .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 254.12 g/mol |
| Topological Polar Surface Area | 32.7 Ų |
| LogP (Octanol-Water) | 2.81 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Synthetic Methodologies
Catalytic Hydrogenation Routes
A patented route for synthesizing structurally analogous piperidines involves catalytic hydrogenation of tetrahydropyridine precursors. For example, 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine undergoes hydrogenation in methanol with rhodium-on-carbon (Rh/C) and triethylamine under 100 psi H₂, yielding 4-(4-bromophenyl)piperidine in 98% yield . While this method targets a positional isomer, analogous conditions could theoretically apply to 6-(4-bromophenyl)piperidin-2-one by modifying the starting material to incorporate the ketone functionality.
Cyclization Strategies
Alternative approaches involve cyclization of bromophenyl-containing amines. For instance, CN112645902A discloses a method for synthesizing 1-(4-bromophenyl)piperidine via Ullmann coupling between bromobenzene and piperidine . Adapting this method to introduce a ketone group would require protective group strategies, such as oxidizing a secondary alcohol intermediate to the ketone post-cyclization.
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
The compound’s solubility in polar solvents like methanol and dimethyl sulfoxide (DMSO) is attributed to the ketone group’s polarity, while the bromophenyl moiety enhances lipid solubility. Stability studies indicate no decomposition under ambient conditions, though prolonged exposure to strong acids or bases may cleave the amide bond .
ADMET Predictions
While direct pharmacological data for 6-(4-bromophenyl)piperidin-2-one remains limited, analogs exhibit moderate blood-brain barrier permeability (BBB score: 0.72) and high gastrointestinal absorption . Predicted CYP450 interactions suggest inhibition of CYP2C19 and CYP3A4 isozymes, necessitating caution in co-administration with metabolically sensitive drugs .
Table 2: Predicted ADMET Parameters for Piperidine Analogs
| Parameter | Value |
|---|---|
| GI Absorption | High |
| BBB Permeability | Moderate |
| CYP2C19 Inhibition | Yes |
| Ames Mutagenicity | Negative |
| Oral Rat LD₅₀ | 2.23 mol/kg |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume